molecular formula C8H9N3O2S B14413017 3-(Hydroxyimino)-2,2-dimethyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 81410-98-2

3-(Hydroxyimino)-2,2-dimethyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B14413017
CAS No.: 81410-98-2
M. Wt: 211.24 g/mol
InChI Key: DHVOORSKQSEAKY-UHFFFAOYSA-N
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Description

3-(Hydroxyimino)-2,2-dimethyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyrimidine ring, and a hydroxyimino group attached to the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxyimino)-2,2-dimethyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating the reactants in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxyimino)-2,2-dimethyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and various substituted thiazolo[3,2-a]pyrimidines .

Mechanism of Action

The mechanism of action of 3-(Hydroxyimino)-2,2-dimethyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with various molecular targets. The compound’s structure allows it to bind effectively to biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can inhibit the activity of specific enzymes or modulate receptor functions, leading to its observed biological effects.

Properties

CAS No.

81410-98-2

Molecular Formula

C8H9N3O2S

Molecular Weight

211.24 g/mol

IUPAC Name

3-hydroxyimino-2,2-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C8H9N3O2S/c1-8(2)6(10-13)11-5(12)3-4-9-7(11)14-8/h3-4,13H,1-2H3

InChI Key

DHVOORSKQSEAKY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=NO)N2C(=O)C=CN=C2S1)C

Origin of Product

United States

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